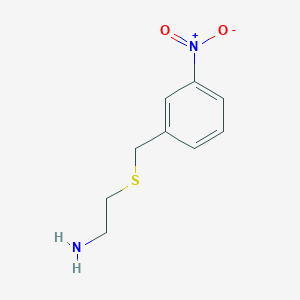
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, commonly known as TMPP, is an organic compound belonging to the class of piperazines. It is a white crystalline solid that is soluble in water and alcohol. TMPP is used in a wide range of scientific research applications, including biochemical and physiological studies. It can be synthesized using a variety of methods, and has several advantages and limitations when used in laboratory experiments.
Aplicaciones Científicas De Investigación
TMPP has several scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the central nervous system and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the cardiovascular system, to study the pharmacokinetics of drugs, and to study the effects of drugs on the endocrine system.
Mecanismo De Acción
The exact mechanism of action of TMPP is not fully understood. However, it is believed that TMPP acts as an agonist at certain receptor sites in the body, which can lead to the activation of certain biochemical pathways. It is also believed that TMPP can interact with certain enzymes in the body, which can lead to the activation of certain physiological pathways.
Biochemical and Physiological Effects
TMPP has been shown to have several biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of dopamine in the brain, which can lead to an increase in the levels of serotonin in the brain. It has also been shown to have an inhibitory effect on the release of norepinephrine in the brain, which can lead to an increase in the levels of GABA in the brain. In addition, TMPP has been shown to have an inhibitory effect on the release of glutamate in the brain, which can lead to an increase in the levels of glycine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages of TMPP is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. Additionally, TMPP has a low toxicity and is generally safe to use in laboratory experiments.
However, there are also some limitations when using TMPP in laboratory experiments. One of the main limitations is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, TMPP has a relatively short half-life, which means that it needs to be used quickly after synthesis.
Direcciones Futuras
There are several potential future directions for TMPP research. One potential direction is to further investigate the mechanism of action of TMPP and its effects on various biochemical and physiological pathways. Another potential direction is to develop new methods for synthesizing TMPP, which could potentially improve its solubility and stability. Additionally, further research could be done to investigate the potential therapeutic applications of TMPP. Finally, further research could be done to investigate the potential toxicity of TMPP and its effects on human health.
Métodos De Síntesis
TMPP can be synthesized using several different methods. One of the most common methods is the reaction of 3,4,5-trimethoxybenzaldehyde and piperazine. This reaction is conducted in a solvent such as ethanol, and requires the use of a catalyst such as p-toluenesulfonic acid. Another method is the reaction of 3,4,5-trimethoxybenzyl chloride and piperazine, which is also conducted in a solvent such as ethanol and requires the use of a catalyst such as p-toluenesulfonic acid. Other methods for synthesizing TMPP include the reaction of 3,4,5-trimethoxybenzyl alcohol and piperazine, and the reaction of 3,4,5-trimethoxybenzyl amine and piperazine.
Propiedades
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBIYGLDJXNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641011 |
Source


|
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38869-07-7 |
Source


|
| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)






![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)

